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Compound of Interest

Compound Name: 28-Mephe-31-N-meile-cck (26-33)

CAS No.: 154336-13-7

Cat. No.: B1681890

Get Quote

Executive Summary & Mechanistic Foundation
The development of synthetic Cholecystokinin (CCK) agonists represents a high-stakes

endeavor in metabolic and diagnostic pharmacology.[1] While native CCK is a potent regulator

of satiety (via CCK1R) and anxiety/gastric acid (via CCK2R), its therapeutic utility is nullified by

rapid enzymatic degradation (

mins) and poor bioavailability.

Successful synthetic agonists must navigate a complex landscape: mimicking the C-terminal

tetrapeptide pharmacophore (Trp-Met-Asp-Phe-NH2) while achieving metabolic stability and

subtype selectivity. Current development has pivoted from simple orthosteric agonists—which

failed in obesity clinical trials due to rapid tachyphylaxis—toward long-acting acylated peptides

(e.g., NN9056) and Positive Allosteric Modulators (PAMs).

Receptor Signaling Architecture
Both CCK1R (Alimentary) and CCK2R (Brain) are Class A GPCRs predominantly coupling to

the
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family. Agonist binding triggers a bifurcating signal transduction pathway essential for functional
screening.
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Figure 1: Canonical Gq-coupled signaling pathway utilized in functional high-throughput

screening (HTS).

Medicinal Chemistry: From Peptides to Small
Molecules
The structural evolution of CCK agonists follows three distinct generations.

Generation 1: Peptidomimetics
Native CCK-8 serves as the template. Modifications focus on protecting the N-terminus and

replacing oxidation-prone Methionine.

Key Modification: Substitution of Met28/31 with Norleucine (Nle) or Threonine prevents

oxidation without sacrificing potency.

Sulfation: The sulfated tyrosine (Tyr-SO3H) is critical for CCK1R affinity but less so for

CCK2R. Desulfated analogs often lose CCK1 selectivity.

Generation 2: Benzodiazepine Derivatives (Small
Molecules)
Merck’s discovery of Asperlicin (a non-peptide antagonist) led to the synthesis of

benzodiazepine analogs.
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The "Agonist Trigger": While most benzodiazepines (e.g., Devazepide) are antagonists,

specific modifications convert them to agonists.

GI181771X: A seminal molecule where an N1-isopropyl group acts as the switch, interacting

with Leu7.39 in the receptor transmembrane domain to trigger activation rather than

blockade [1].

Generation 3: Acylated Long-Acting Peptides
Inspired by GLP-1 agonists (Liraglutide), modern CCK agonists utilize fatty acid conjugation to

bind albumin, extending half-life from minutes to hours.

NN9056: A selective CCK1R agonist modified with a C18 diacid fatty acid chain.[2] It shows

high selectivity and prolonged action but caused pancreatic histological changes in primates,

halting development [2].

Table 1: Comparative Profile of Key Agonist Classes

Class
Representative
Compound

Selectivity Half-Life Key Limitation

Native Peptide CCK-8S CCK1 = CCK2 < 2 min Rapid proteolysis

Small Molecule GI181771X CCK1 > CCK2 ~2-4 hrs

Poor solubility,

species

differences

Acylated Peptide NN9056 CCK1 >>> CCK2 ~113 hrs (pig)
Pancreatic

toxicity risks

Small Molecule SR146131 CCK1 Preferring Moderate
Low oral

bioavailability

Validated Experimental Protocols
To ensure data integrity, a dual-assay approach is mandatory: Radioligand Binding (Affinity)

and Calcium Mobilization (Efficacy).
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Protocol A: Competitive Radioligand Binding Assay
Purpose: Determine

values to assess receptor affinity and selectivity.

Materials:

Membranes: HEK293 or CHO-K1 cells stably expressing human CCK1R or CCK2R.

Radioligand: [

I]-CCK-8 (sulfated) (2000 Ci/mmol). Note: Avoid tritiated ligands if high sensitivity is required.

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA (protease free), pH 7.4. Critical: BSA

prevents peptide adsorption to plastics.

Workflow:

Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10 µg

protein/well.

Incubation: In 96-well plates, add:

50 µL Test Compound (10 concentrations, 10 pM – 10 µM).

50 µL [

I]-CCK-8 (~0.1 nM final).

100 µL Membrane suspension.

Equilibrium: Incubate for 60 mins at 25°C.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI)

using a cell harvester. PEI reduces non-specific binding.

Quantification: Wash 3x with ice-cold buffer. Count radioactivity via gamma counter.

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
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.

Protocol B: FLIPR Calcium Mobilization Assay
(Functional)
Purpose: Determine

and Intrinsic Activity (

).

Materials:

Cells: CHO-K1-CCK1R (Gq coupled).

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

Instrument: FLIPR Tetra or Hamamatsu FDSS.

Workflow:

Seeding: Plate cells at 10,000/well in black-wall/clear-bottom 384-well plates. Incubate

overnight.

Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES +

Probenecid).

Mechanistic Note:Probenecid (2.5 mM) is mandatory to inhibit the anion exchange

transporter, preventing dye leakage from the cytosol [3].

Incubation: 60 mins at 37°C.

Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

Agonist Injection: Inject 10 µL of 3x concentrated test compound.

Readout: Monitor fluorescence peak for 120 seconds.

Data Normalization: Calculate
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or Max-Min RFU. Normalize to reference agonist (100 nM CCK-8).

Screening Strategy & Future Directions
The high failure rate of CCK agonists in obesity trials (due to lack of sustained weight loss

>5%) necessitates a revised screening funnel.

The Screening Funnel
Modern discovery does not stop at agonism; it screens for bias and allosteric modulation.
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Figure 2: Integrated screening funnel prioritizing biased signaling to reduce receptor

desensitization.

The Pivot: PAMs and Dual Agonists
Monotherapy with full orthosteric agonists causes rapid receptor internalization (tachyphylaxis).

Positive Allosteric Modulators (PAMs): Compounds that bind distinct sites (e.g.,

transmembrane) to potentiate endogenous CCK signaling only when food is present,

preserving natural rhythmicity and reducing desensitization [4].

Dual Agonists: Chimeras targeting GLP-1R and CCK1R simultaneously.[3] The GLP-1

component provides baseline metabolic control, while CCK1 agonism adds synergistic

satiety signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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